

Preclinical Profile of PF-06446846 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: PF-06446846 hydrochloride

Cat. No.: B15615834

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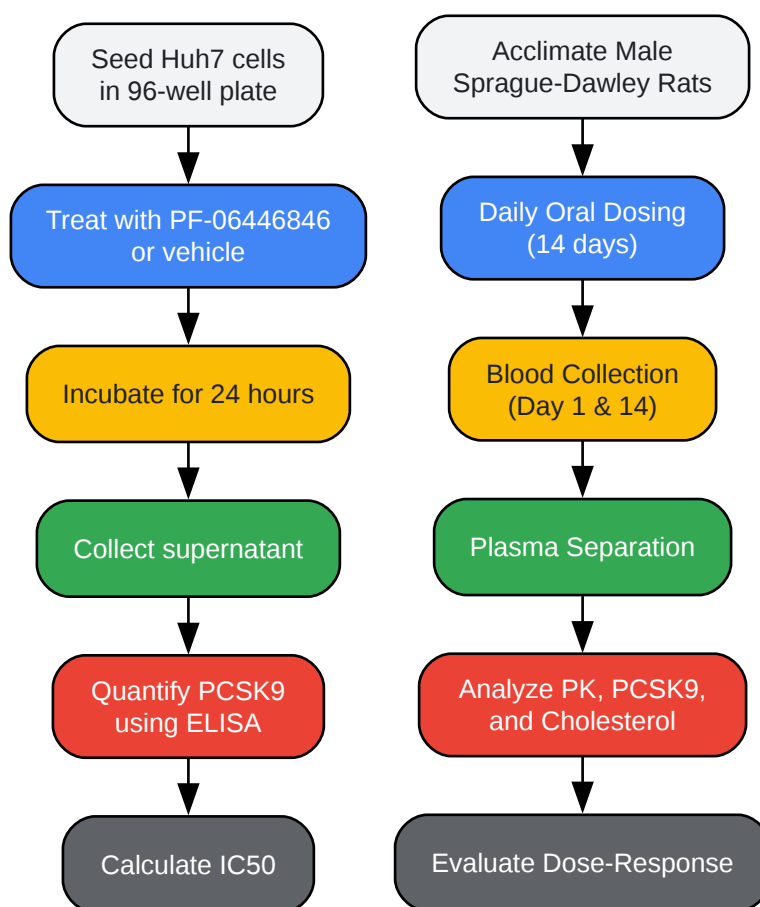
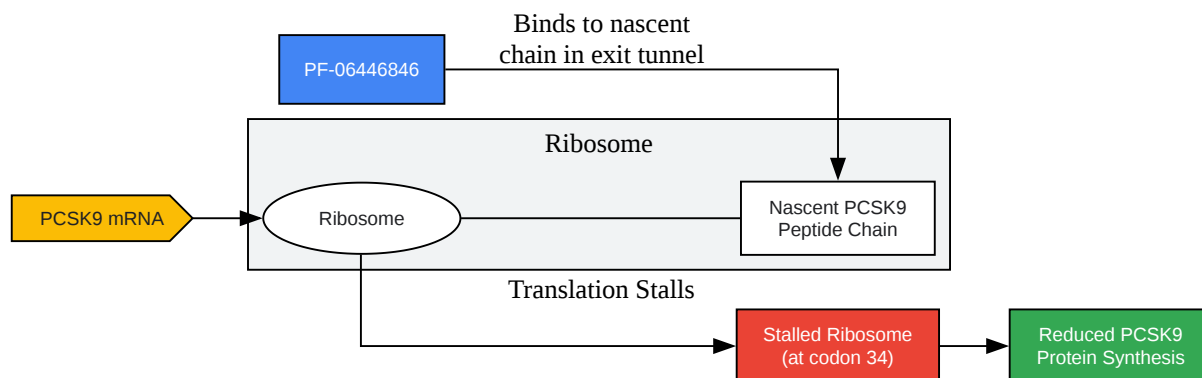
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9). By targeting the ribosome during the synthesis of PCSK9, PF-06446846 offers a unique mechanism of action for lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides a comprehensive overview of the preclinical research findings for **PF-06446846 hydrochloride**, including its mechanism of action, key quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

PF-06446846 selectively inhibits the translation of PCSK9 by stalling the 80S ribosome in the vicinity of codon 34 of the PCSK9 mRNA.[1][2][3] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosomal exit tunnel.[3] This targeted inhibition of protein synthesis leads to a reduction in the secretion of PCSK9, a key regulator of LDL receptor degradation. By decreasing PCSK9 levels, PF-06446846 increases the number of LDL receptors on the surface of hepatocytes, resulting in enhanced clearance of LDL-C from the circulation.[4]



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